molecular formula C20H17N5O B14172218 4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 4699-85-8

4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B14172218
CAS No.: 4699-85-8
M. Wt: 343.4 g/mol
InChI Key: GLTHZMRMEGFVSF-UHFFFAOYSA-N
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Description

4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups, including an allylamino group, a methoxyphenyl group, a pyridinyl group, and a pyrimidinecarbonitrile core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrimidine core.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group is added through a Friedel-Crafts acylation reaction, using a methoxybenzoyl chloride and a Lewis acid catalyst.

    Incorporation of the Allylamino Group: The allylamino group is introduced via a nucleophilic substitution reaction, where an allylamine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form an imine or an amide.

    Reduction: The pyrimidinecarbonitrile core can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Amino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
  • 4-(Allylamino)-6-(4-hydroxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
  • 4-(Allylamino)-6-(4-methoxyphenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Uniqueness

4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is unique due to the presence of the allylamino group, which imparts specific reactivity and biological activity

Properties

CAS No.

4699-85-8

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-(prop-2-enylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C20H17N5O/c1-3-10-23-20-17(13-21)18(14-4-6-16(26-2)7-5-14)24-19(25-20)15-8-11-22-12-9-15/h3-9,11-12H,1,10H2,2H3,(H,23,24,25)

InChI Key

GLTHZMRMEGFVSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=NC=C3)NCC=C)C#N

Origin of Product

United States

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